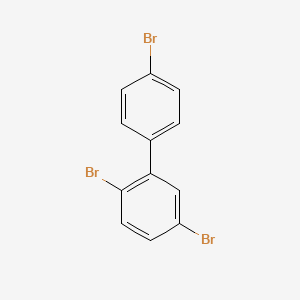

2,4',5-Tribromobiphenyl

Descripción general

Descripción

2,4’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds with bromine atoms attached to biphenyl. These compounds are known for their use as flame retardants in various consumer products, including plastics, textiles, electronics, and building materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’,5-Tribromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometric ratio of reactants to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of 2,4’,5-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

2,4’,5-Tribromobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

Reduction Reactions: Reduction of 2,4’,5-Tribromobiphenyl can lead to the formation of less brominated biphenyls.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed

Substitution: Products include biphenyl derivatives with different substituents replacing the bromine atoms.

Oxidation: Products include biphenyl carboxylic acids or ketones.

Reduction: Products include less brominated biphenyls or biphenyl itself.

Aplicaciones Científicas De Investigación

Environmental Remediation

Photocatalytic Degradation

Recent studies have highlighted the potential of using photocatalytic processes to degrade PBB-29 in aqueous environments. Research indicates that metal-doped titanium dioxide (TiO₂) can significantly enhance the reactivity of PBB-29. For instance, palladium (Pd) and silver (Ag) doped TiO₂ demonstrated effective debromination pathways under different conditions. Pd/TiO₂ systems can degrade PBB-29 without light when hydrogen is introduced, while Ag/TiO₂ shows different debromination mechanisms under UV light .

Toxicological Studies

Bioaccumulation Factors

Toxicological profiles reveal that PBBs, including 2,4',5-Tribromobiphenyl, exhibit significant bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) for various PBB congeners tends to increase with the degree of bromination. For example, BCF values for lower brominated biphenyls are substantially higher compared to their higher brominated counterparts due to limited water solubility and membrane penetration capabilities .

| Compound | BCF Value (Guppies) |

|---|---|

| This compound | >10,000 |

| 2,2',4,4',6,6'-Hexabromobiphenyl | 0 |

| 2,6-Dibromobiphenyl | 1,343 |

Analytical Chemistry

Detection and Quantification

Analytical methods for detecting PBBs have evolved significantly. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the rapid analysis of polybrominated biphenyls. A recent application note from Agilent Technologies outlines a method for the determination of PBBs in environmental samples, emphasizing the importance of accurate quantification for regulatory compliance and environmental monitoring .

Case Studies

Environmental Impact Assessments

Several case studies have documented the impact of PBB contamination in industrial areas. For instance, contamination from commercial products like FireMaster BP-6 has led to significant ecological damage in aquatic ecosystems. Studies have shown that PBBs can persist in sediments and bioaccumulate in fish populations, posing risks to wildlife and human health.

Mecanismo De Acción

2,4’,5-Tribromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the xenobiotic response element (XRE) promoter region of genes it activates. This interaction leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,5-Tribromobiphenyl

- 2,4,6-Tribromophenol

- 2,4,4’-Tribromodiphenyl ether

Uniqueness

2,4’,5-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental persistence. Compared to other polybrominated biphenyls, it has distinct applications and toxicological profiles .

Actividad Biológica

2,4',5-Tribromobiphenyl (CAS# 115245-07-3) is a brominated biphenyl compound that is part of a larger class of polybrominated biphenyls (PBBs). These compounds are known for their persistence in the environment and potential adverse effects on human health and ecosystems. This article reviews the biological activity of this compound, focusing on its toxicological effects, bioconcentration factors, and relevant case studies.

- Molecular Formula : C₁₂H₇Br₃

- Molecular Weight : Not specified

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

- Flash Point : 10.4 °F (-12 °C)

Toxicological Profile

The toxicological profile of this compound can be summarized as follows:

| Effect | Observation |

|---|---|

| Acute Toxicity | Laboratory animals exhibited body weight loss and skin disorders upon exposure. |

| Immunological Effects | Exposure led to significant immune system impairment in animal studies. |

| Neurological Effects | Neurological damage was observed in various studies involving high doses. |

| Reproductive Effects | Birth defects were reported in animal models; fertility impacts remain unclear. |

| Carcinogenic Potential | Limited evidence suggests a possible link to cancer, requiring further research. |

Bioconcentration and Environmental Persistence

This compound exhibits significant bioaccumulation potential, as indicated by its bioconcentration factor (BCF). The BCF values for various PBB congeners indicate that higher bromination often correlates with increased bioaccumulation in aquatic organisms.

Bioconcentration Factors (BCF)

The BCF values for several brominated biphenyls, including this compound, demonstrate trends in bioaccumulation:

| Compound | BCF Value |

|---|---|

| This compound | >10,000 |

| 4,4'-Dibromobiphenyl | 269,000 |

| 2,2',4,4',5,5'-Hexabromobiphenyl | 708,000 |

These values illustrate that while some compounds are highly bioaccumulative, others show limited accumulation due to their hydrophobic nature.

Study on Toxicity and Exposure

A study conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) highlighted the systemic effects of PBBs in laboratory animals. Animals exposed to high levels exhibited liver damage and thyroid dysfunction. Notably, skin conditions such as acne were prevalent among those exposed to PBBs over extended periods .

Long-term Exposure Effects

Research indicates that chronic exposure to PBBs may lead to cumulative health effects. A study following workers exposed to PBBs revealed alterations in immune function and increased incidence of skin disorders .

Summary of Findings

The biological activity of this compound underscores its potential risks as a persistent organic pollutant:

- Toxicity : Significant adverse effects noted in animal studies include immunotoxicity and neurotoxicity.

- Bioconcentration : High BCF values suggest a tendency for bioaccumulation in aquatic organisms.

- Environmental Persistence : The compound's stability contributes to long-term ecological impacts.

Propiedades

IUPAC Name |

1,4-dibromo-2-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAOFEQEGKHRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074768 | |

| Record name | PBB 031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-36-3 | |

| Record name | 2,4',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3YQ7ZFWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.